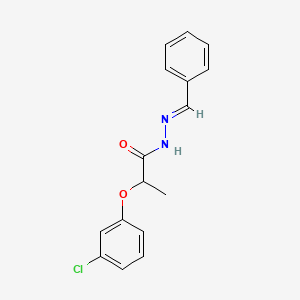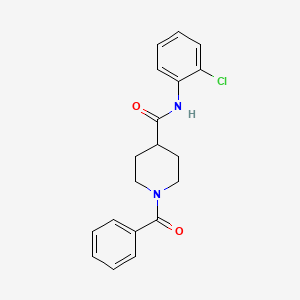
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylidene-2-(3-chlorophenoxy)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPH belongs to the class of hydrazides and has a molecular formula of C16H15ClN2O2. In
作用機序
The mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes may play a role in the observed biological activities of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide, such as its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity against various cancer cell lines. In plants, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been shown to enhance stress tolerance and improve growth by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the main advantages of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a useful tool in various experiments. However, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be difficult to synthesize and purify, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. One area of interest is the development of new drug delivery systems using N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. Another area of research is the potential use of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide as a natural herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide and its potential applications in material science. Overall, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is a promising compound with a wide range of potential applications in various fields.
合成法
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be synthesized through the reaction of 3-chlorophenoxyacetic acid with benzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol at reflux temperature for several hours, resulting in the formation of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide as a yellow crystalline solid. The purity of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be improved through recrystallization from ethanol.
科学的研究の応用
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been studied for its ability to enhance plant growth and improve crop yields. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has also been shown to have potential as a natural herbicide due to its ability to inhibit the growth of weeds.
In material science, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been studied for its potential applications in the development of new materials such as polymers and nanocomposites. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to have excellent thermal stability and can be used as a crosslinking agent in the synthesis of new materials.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-12(21-15-9-5-8-14(17)10-15)16(20)19-18-11-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECCGBSIHKODY-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-N'-[phenylmethylidene]propanohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
